

In-Depth Technical Guide: c-Met Binding Affinity of MK-8033

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the binding affinity and inhibitory profile of **MK-8033**, a potent and specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases. **MK-8033** distinguishes itself by demonstrating preferential binding to the activated conformation of the c-Met kinase.[1] [2][3]

Executive Summary

MK-8033 is an orally active, ATP-competitive small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[2][4] It potently inhibits both wild-type and various oncogenic mutant forms of c-Met, as well as the Ron kinase.[1][5] A key characteristic of MK-8033 is its higher affinity for the phosphorylated, activated state of c-Met compared to its unphosphorylated counterpart.[1][5] Despite promising preclinical data, the clinical development of MK-8033 was discontinued due to limited clinical activity observed in a first-in-human Phase I trial.[2][4]

Quantitative Binding and Inhibition Data

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of **MK-8033** against c-Met and Ron kinases.

Table 1: In Vitro Inhibitory Activity of MK-8033



Target	Parameter	Value	Cell Line/Conditions
Wild-Type c-Met	IC50	1 nM	
Ron	IC50	7 nM	
c-Met Phosphorylation (Y1349)	IC50	0.03 μΜ	GTL-16 cells
GTL-16 Cell Proliferation	IC50	0.58 μΜ	72-hour exposure

Data sourced from MedchemExpress.[1]

Table 2: Binding Affinity of MK-8033 for c-Met Kinase Domain

c-Met State	Parameter	Value
Phosphorylated	K_d	3.2 nM
Unphosphorylated	K_d	10.4 nM

Data sourced from Chemsrc.[5]

Table 3: Inhibitory Activity of MK-8033 Against Oncogenic c-Met Mutants

c-Met Mutant	IC ₅₀	ATP Concentration
Y1230C	0.6 - 1 nM	50 μΜ
Y1230H	0.6 - 1 nM	50 μΜ
Y1235D	0.6 - 1 nM	50 μΜ
N1100Y	2.0 nM	
M1250T	Not Specified	

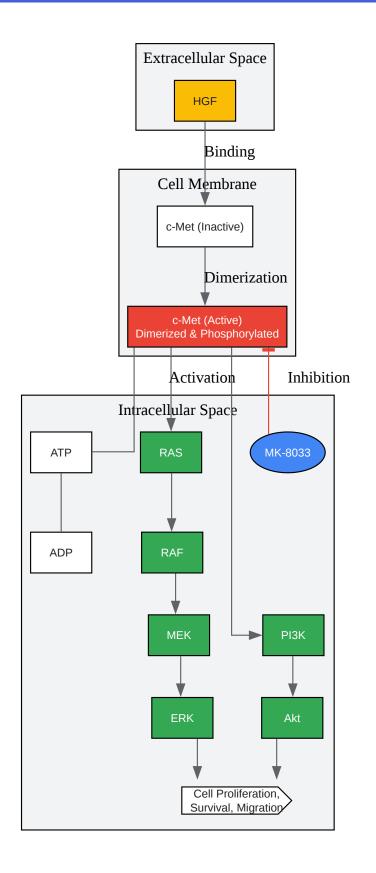
Data sourced from Chemsrc.[5]



Signaling Pathways and Mechanism of Action

The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades like the MAPK and PI3K pathways.[4] These pathways are crucial for cell proliferation, migration, and survival.[6] Aberrant c-Met signaling is implicated in various cancers.[4] **MK-8033** acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and Ron, thereby blocking their activation and subsequent downstream signaling.[1]





Activation

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Caption: HGF/c-Met signaling pathway and inhibition by MK-8033.



Experimental Protocols

While detailed, step-by-step protocols for the specific assays used in the development of **MK-8033** are proprietary, this section outlines the general methodologies for determining kinase inhibition and binding affinity.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to measure the ability of a compound to inhibit the enzymatic activity of a target kinase.

- Reagents and Materials:
 - Recombinant human c-Met (or Ron) kinase domain.
 - Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
 - ATP (often radiolabeled, e.g., [y-33P]ATP).
 - MK-8033 at various concentrations.
 - Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).
 - Kinase reaction plates (e.g., 96-well or 384-well).
 - Phosphocellulose filter mats or beads for capturing the phosphorylated substrate.
 - Scintillation counter.
- Procedure:
 - A reaction mixture is prepared containing the kinase, substrate, and assay buffer.
 - MK-8033, serially diluted in DMSO, is added to the reaction wells.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).



- The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).
- The phosphorylated substrate is captured on a filter, and unincorporated ATP is washed away.
- The amount of incorporated radiolabel is quantified using a scintillation counter.
- IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

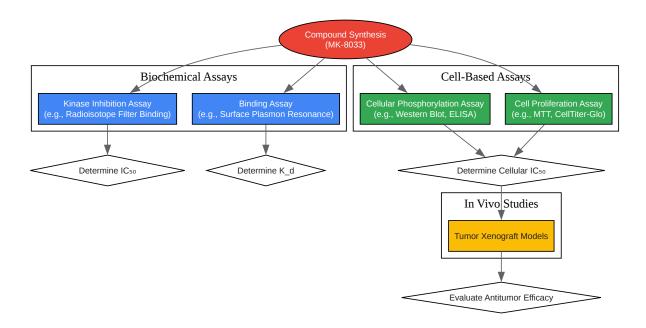
Surface Plasmon Resonance (SPR) for Binding Affinity (General Protocol)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (K_d) of a small molecule to a protein.

- Reagents and Materials:
 - SPR instrument (e.g., Biacore).
 - Sensor chip (e.g., CM5 chip).
 - Recombinant c-Met kinase domain (ligand).
 - MK-8033 (analyte).
 - Immobilization buffer (e.g., sodium acetate).
 - Running buffer (e.g., HBS-EP+).
 - Amine coupling kit (EDC, NHS).
- Procedure:
 - The c-Met protein is immobilized onto the surface of the sensor chip.
 - A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.



- MK-8033 at various concentrations is injected over the surface, allowing for association with the immobilized c-Met.
- The running buffer is then reintroduced to monitor the dissociation of the MK-8033/c-Met complex.
- The sensor surface is regenerated to remove any remaining bound analyte.
- The binding response is measured in real-time as a change in the refractive index at the sensor surface.
- The association rate (k_on), dissociation rate (k_off), and dissociation constant (K_d = k_off / k_on) are determined by fitting the sensorgram data to a binding model.



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Caption: General experimental workflow for inhibitor characterization.



Preclinical and Clinical Overview

In preclinical studies, **MK-8033** demonstrated dose-dependent antitumor efficacy in a GTL-16 (c-Met amplified gastric cancer) xenograft model.[4][7] Oral administration of **MK-8033** led to significant inhibition of c-Met phosphorylation in tumors.[5] Furthermore, **MK-8033** was shown to radiosensitize c-Met-expressing non-small-cell lung cancer cells.[1]

A first-in-human Phase I clinical trial (NCT00559182) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of **MK-8033** in patients with advanced solid tumors.[8][9] The study established an MTD of 750 mg twice daily.[2][4] While the drug was generally well-tolerated, it showed limited clinical activity, with one partial response and eight patients having stable disease.[2] Consequently, further clinical development of **MK-8033** was discontinued.[2][4]

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